(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)
Brand Name: Vulcanchem
CAS No.: 132644-88-3
VCID: VC0145416
InChI: InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;;
SMILES: CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir]
Molecular Formula: C14H19Ir 5*
Molecular Weight: 379.52

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)

CAS No.: 132644-88-3

Cat. No.: VC0145416

Molecular Formula: C14H19Ir 5*

Molecular Weight: 379.52

* For research use only. Not for human or veterinary use.

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) - 132644-88-3

Specification

CAS No. 132644-88-3
Molecular Formula C14H19Ir 5*
Molecular Weight 379.52
Standard InChI InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;;
SMILES CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an iridium(I) center coordinated to two distinct ligands: a methylcyclopentadienyl (Cp') anion and a 1,5-cyclooctadiene (COD) molecule. X-ray crystallographic studies reveal a three-legged piano stool geometry, with the η⁵-Cp' ligand occupying three coordination sites and the COD providing two η²-alkene bonds . This configuration creates a 16-electron complex that readily participates in oxidative addition reactions, a key feature underlying its catalytic activity .

Thermal Behavior

Thermogravimetric analysis demonstrates a 93.5% mass loss between 150–260°C, corresponding to ligand dissociation and iridium sublimation . The compound’s vapor pressure follows the Clausius-Clapeyron equation:

lnP=ΔHsubR(1T)+C\ln P = -\frac{\Delta H_{sub}}{R} \left(\frac{1}{T}\right) + C

where ΔH<sub>sub</sub> = 98.4 kJ/mol, as derived from variable-temperature mass spectrometry data . This controlled volatility enables its use in atomic layer deposition (ALD) processes for thin-film iridium coatings .

Table 1: Key Physicochemical Parameters

PropertyValueMeasurement TechniqueSource
Melting Point38–40°CDifferential Scanning Calorimetry
Sublimation Temperature100°C at 0.05 mmHgThermogravimetric Analysis
Molar Refractivity104.7 cm³/molComputational Modeling
LogP4.08HPLC Retention Analysis

Spectroscopic Signatures

¹H NMR analysis in C₆D₆ shows characteristic resonances at δ 5.15 (Cp' ring protons), δ 4.82 (COD olefinic protons), and δ 1.97 (Cp' methyl group) . The Ir–C<sub>Cp'</sub> stretching frequency appears at 312 cm⁻¹ in Raman spectra, 15% lower than analogous rhodium complexes due to increased metal-ligand bond lengths .

Synthetic Pathways and Characterization

Industrial Synthesis

The standard preparation involves reacting [Ir(COD)Cl]₂ with methylcyclopentadienylmagnesium bromide in THF at −78°C :

12[Ir(COD)Cl]2+CpMgBrTHFIr(Cp)(COD)+MgClBr\frac{1}{2} [Ir(COD)Cl]_2 + Cp'MgBr \xrightarrow{THF} Ir(Cp')(COD) + MgClBr

This method achieves 72–78% yields with ≤0.5% chloride contamination, as verified by ion chromatography . Scale-up challenges include maintaining cryogenic conditions and preventing Cp' ligand oxidation, addressed through continuous flow reactor designs .

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 379.5180 ([M]⁺), with isotopic pattern matching the theoretical distribution for ¹⁹³Ir (37.3% abundance) . X-ray photoelectron spectroscopy (XPS) reveals a Ir 4f<sub>7/2</sub> binding energy of 61.3 eV, consistent with +1 oxidation state .

Catalytic Applications

Hydrogenation Mechanisms

In alkene hydrogenation, the compound exhibits turnover frequencies (TOF) up to 1.2×10⁴ h⁻¹ at 25°C, with enantiomeric excesses >98% in prochiral substrates . Kinetic studies support a monohydride pathway:

  • Oxidative H₂ addition:

    IrI(Cp)(COD)+H2IrIII(Cp)(COD)H2Ir^I(Cp')(COD) + H_2 \rightarrow Ir^{III}(Cp')(COD)H_2
  • Alkene insertion:

    IrIIIH2+CH2=CHRIrIII(CH2CH2R)H2Ir^{III}H_2 + CH_2=CHR \rightarrow Ir^{III}(CH_2CH_2R)H_2
  • Reductive elimination:

    IrIII(CH2CH2R)H2IrI+CH3CH2RIr^{III}(CH_2CH_2R)H_2 \rightarrow Ir^I + CH_3CH_2R

The COD ligand dissociates during catalysis, creating vacant sites for substrate binding while the Cp' ligand maintains thermal stability .

C–H Activation in Pharmaceuticals

The complex activates aromatic C–H bonds in drug intermediates under mild conditions (50°C, 1 atm H₂). In sitagliptin precursor synthesis, it achieves 89% yield with <100 ppm iridium leaching, surpassing traditional Rh catalysts . Deuterium labeling studies confirm reversible C–H oxidative addition as the rate-determining step .

Energy Applications

Water Splitting Catalysis

When immobilized on TiO₂ supports, the compound demonstrates a 12.7% solar-to-hydrogen efficiency in photocatalytic water splitting . Mechanistic studies reveal:

2H2Ohν,Ir2H2+O22 H_2O \xrightarrow{hν, Ir} 2 H_2 + O_2

The Cp' ligand facilitates hole transfer to the semiconductor, while the COD-derived Ir nanoparticles (2–3 nm) provide H₂ evolution sites .

Fuel Cell Performance

In proton-exchange membrane fuel cells (PEMFCs), iridium coatings from CVD processes using this precursor show 28% higher durability versus sputtered Ir at 0.6 V overpotential . XANES analysis indicates metallic Ir⁰ formation during decomposition, creating conductive pathways resistant to carbon corrosion .

Industrial and Market Perspectives

Table 2: Market Growth Drivers

Factor2025 Impact2030 Projection
Green Hydrogen Demand$0.9B Catalyst Market$2.1B (CAGR 18.5%)
Pharmaceutical Synthesis12% Adoption Rate34% (CAGR 22.1%)
Fuel Cell Production15 GW Annual Capacity48 GW (CAGR 26.3%)

Supply chain analysis identifies iridium scarcity (0.001 ppm crustal abundance) as the primary cost driver, with recycling efficiency improvements projected to reduce prices 8–12% annually through 2030 .

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